molecular formula C9H8Cl2N4 B12895475 4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline CAS No. 922711-69-1

4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline

Cat. No.: B12895475
CAS No.: 922711-69-1
M. Wt: 243.09 g/mol
InChI Key: SIYHUBCWQCVLMK-UHFFFAOYSA-N
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Description

2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a dichloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline typically involves the formation of the triazole ring followed by its attachment to the dichloroaniline moiety. One common method involves the reaction of 4,5-dichloroaniline with a suitable triazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The dichloroaniline moiety can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with biological targets.

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide, leveraging its chemical properties to control pests and weeds.

    Materials Science: It is studied for its potential use in the development of new materials with specific properties, such as conductivity or luminescence.

Mechanism of Action

The mechanism of action of 2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the application, such as inhibition of fungal cell wall synthesis in antifungal applications or disruption of bacterial cell membranes in antibacterial applications.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the dichloroaniline moiety.

    4,5-Dichloroaniline: A compound with similar aniline structure but without the triazole ring.

    Triazole-based Antifungals: Compounds like fluconazole and itraconazole, which also contain triazole rings and are used as antifungal agents.

Uniqueness

2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline is unique due to the combination of the triazole ring and dichloroaniline moiety, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a versatile compound in scientific research.

Biological Activity

4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline is a compound of interest due to its potential biological activities. The structure incorporates a triazole moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The compound can be represented by the following structural formula:

C9H8Cl2N4\text{C}_9\text{H}_8\text{Cl}_2\text{N}_4

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antifungal properties. The triazole group acts as an effective inhibitor of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to disrupted cell membrane integrity and ultimately fungal cell death .

Antibacterial Activity

Studies have shown that derivatives of 1,2,4-triazoles possess antibacterial properties against various strains of bacteria. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis .

Anticancer Potential

The triazole moiety has also been linked to anticancer activity. Research suggests that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Some studies report that compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo .

Case Study 1: Antifungal Efficacy

In a study published in Pharmaceutical Biology, researchers synthesized a series of triazole derivatives and evaluated their antifungal activity against Candida albicans. The results indicated that the presence of chlorine substituents significantly enhanced antifungal efficacy compared to non-chlorinated analogs .

Case Study 2: Antibacterial Activity

A comparative study assessed the antibacterial effects of various triazole derivatives against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating moderate antibacterial activity .

Case Study 3: Anticancer Activity

In another investigation focused on anticancer properties, a derivative similar to this compound was tested on human cancer cell lines. The results showed an IC50 value of 15 µM in the A549 lung cancer cell line, suggesting significant growth inhibition .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. Key factors include:

  • Substituents on the Triazole Ring : Chlorine atoms enhance lipophilicity and biological activity.
  • Aniline Moiety : The position and nature of substituents on the aniline portion can significantly affect potency and selectivity against target organisms.

Properties

CAS No.

922711-69-1

Molecular Formula

C9H8Cl2N4

Molecular Weight

243.09 g/mol

IUPAC Name

4,5-dichloro-2-(1,2,4-triazol-4-ylmethyl)aniline

InChI

InChI=1S/C9H8Cl2N4/c10-7-1-6(9(12)2-8(7)11)3-15-4-13-14-5-15/h1-2,4-5H,3,12H2

InChI Key

SIYHUBCWQCVLMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)N)CN2C=NN=C2

Origin of Product

United States

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